Urea, N-(1,1-dimethylethyl)-N'-phenyl-
Overview
Description
Urea, N-(1,1-dimethylethyl)-N’-phenyl- is a chemical compound with the molecular formula C11H16N2O. It is also known as N-tert-butyl-N’-phenylurea. This compound is part of the urea family, which is characterized by the presence of a carbonyl group (C=O) attached to two nitrogen atoms. The tert-butyl group (1,1-dimethylethyl) and the phenyl group (C6H5) are attached to the nitrogen atoms, giving the compound its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(1,1-dimethylethyl)-N’-phenyl- typically involves the reaction of tert-butylamine with phenyl isocyanate. The reaction proceeds as follows: [ \text{C}_4\text{H}_9\text{NH}_2 + \text{C}_6\text{H}_5\text{NCO} \rightarrow \text{C}_4\text{H}_9\text{NHCONH}\text{C}_6\text{H}_5 ] This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to proceed efficiently.
Industrial Production Methods: On an industrial scale, the production of Urea, N-(1,1-dimethylethyl)-N’-phenyl- can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.
Types of Reactions:
Substitution Reactions: Urea, N-(1,1-dimethylethyl)-N’-phenyl- can undergo substitution reactions where the phenyl or tert-butyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: In the presence of strong acids or bases, the urea bond can be hydrolyzed, breaking down the compound into its constituent amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkyl halides, or other electrophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Substitution Reactions: Various substituted ureas.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
Hydrolysis: tert-Butylamine, aniline, and carbon dioxide.
Scientific Research Applications
Urea, N-(1,1-dimethylethyl)-N’-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Urea, N-(1,1-dimethylethyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Urea, N-(1,1-dimethylethyl)-N’-methyl-
- Urea, N-(1,1-dimethylethyl)-N’-ethyl-
- Urea, N-(1,1-dimethylethyl)-N’-propyl-
Comparison: Urea, N-(1,1-dimethylethyl)-N’-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs with alkyl groups. The phenyl group increases the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-tert-butyl-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSCSQUAKQKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164569 | |
Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15054-54-3 | |
Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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